An In-Depth Technical Guide to 5-Bromo-4-chloro-2-methylquinazoline: A Keystone Intermediate in Medicinal Chemistry
An In-Depth Technical Guide to 5-Bromo-4-chloro-2-methylquinazoline: A Keystone Intermediate in Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern drug discovery, the quinazoline core stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1] Its unique structure allows for versatile interactions with a wide range of biological targets. Within this important class of heterocycles, 5-Bromo-4-chloro-2-methylquinazoline (CAS No: 1823899-28-0) emerges as a particularly valuable building block for researchers and medicinal chemists.[2][3]
This technical guide provides an in-depth analysis of 5-Bromo-4-chloro-2-methylquinazoline, moving beyond a simple datasheet to offer expert insights into its synthesis, reactivity, and strategic application. The presence of three distinct functional handles—a reactive chloro group at the 4-position, a versatile bromo group at the 5-position, and a methyl group at the 2-position—makes this molecule a highly strategic starting point for the synthesis of compound libraries aimed at complex biological targets, particularly in oncology and inflammation research.[4] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this compound for the creation of novel therapeutics.
Core Physicochemical and Structural Properties
Understanding the fundamental properties of 5-Bromo-4-chloro-2-methylquinazoline is the first step toward its effective utilization in a synthetic workflow.
Caption: Chemical Structure of 5-Bromo-4-chloro-2-methylquinazoline.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1823899-28-0 | [2][3] |
| Molecular Formula | C₉H₆BrClN₂ | Inferred |
| Molecular Weight | 257.52 g/mol | Inferred |
| Physical Form | Solid (Expected) | |
| Solubility | Expected to be soluble in common organic solvents like DCM, THF, and DMF. | Inferred |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. |
Note: Experimental data such as melting point and boiling point for this specific compound are not widely published. Values should be determined empirically.
Spectroscopic Characterization Profile
Empirical characterization is critical for verifying the identity and purity of the compound. While specific spectra are proprietary to manufacturers, the expected spectroscopic signatures can be predicted based on the molecular structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the benzene ring. A sharp singlet in the aliphatic region (around 2.5-2.8 ppm) would correspond to the C2-methyl group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display nine unique carbon signals. The C4 carbon bearing the chlorine atom is expected to be significantly downfield. The methyl carbon will appear as a characteristic upfield signal.
-
Mass Spectrometry (MS): The mass spectrum will show a distinctive isotopic pattern for the molecular ion [M]+ due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a characteristic cluster of peaks (M, M+2, M+4) that is a key identifier for this molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic peaks for aromatic C-H stretching, C=C and C=N bond vibrations within the heterocyclic ring system.
Synthesis Strategy: From Quinazolinone to Activated Intermediate
The most logical and field-proven approach to synthesizing 4-chloroquinazolines is through the chlorination of the corresponding 4-quinazolinone precursor. This transformation is a cornerstone of quinazoline chemistry, converting a relatively inert amide into a highly reactive electrophile primed for nucleophilic substitution.
The causality behind this choice is clear: 5-bromo-2-methylquinazolin-4(3H)-one is readily prepared via established cyclization methods (e.g., from 2-amino-6-bromobenzoic acid derivatives), and its subsequent chlorination provides a high-yield, direct route to the target molecule.
Caption: Proposed synthetic workflow for 5-Bromo-4-chloro-2-methylquinazoline.
Exemplary Chlorination Protocol (Self-Validating System)
This protocol is based on established methods for the chlorination of quinazolinones.[5]
-
System Inertness: To a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-bromo-2-methylquinazolin-4(3H)-one (1.0 eq). The system must be kept under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the chlorinating agent and the product.
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction, acting as a Vilsmeier-Haack catalyst.
-
Thermal Activation: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-6 hours. The progress of the reaction should be monitored by TLC or LC-MS to ensure complete consumption of the starting material.
-
Work-up and Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. Causality: This step quenches the excess POCl₃ and precipitates the solid product. The chloro-substituted quinazoline is generally insoluble in water.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., saturated NaHCO₃ or dilute NaOH) to a pH of 7-8. Extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 5-Bromo-4-chloro-2-methylquinazoline.
Chemical Reactivity and Synthetic Utility: A Trifecta of Opportunities
The true value of 5-Bromo-4-chloro-2-methylquinazoline lies in its predictable and differential reactivity, allowing for sequential and site-selective modifications.
Caption: Diagram of key reactive sites on the quinazoline scaffold.
A. Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
The chlorine atom at the C4 position is highly activated towards nucleophilic attack. This is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring, which stabilizes the intermediate Meisenheimer complex. This reactivity is the most exploited feature of this scaffold.[6]
-
Mechanism Insight: The reaction proceeds via an addition-elimination mechanism. A nucleophile (typically an amine) attacks the electron-deficient C4 carbon, forming a negatively charged intermediate. The subsequent elimination of the chloride ion restores the aromaticity of the ring system.
-
Synthetic Application: This reaction is extensively used to synthesize 4-aminoquinazoline derivatives. For instance, reacting 5-Bromo-4-chloro-2-methylquinazoline with various anilines is a direct route to a library of 4-anilinoquinazolines, a class of compounds well-known for their activity as kinase inhibitors.[5]
B. Palladium-Catalyzed Cross-Coupling at the C5 Position
The carbon-bromine bond at the C5 position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig aminations.
-
Expertise in Selectivity: The C-Br bond is generally more reactive in oxidative addition to a Pd(0) catalyst than a C-Cl bond on an aromatic ring.[7] However, the C4-Cl bond's high susceptibility to SNAr means that chemists can choose their reaction sequence. Typically, the SNAr reaction at C4 is performed first under milder, base-catalyzed conditions, followed by the more robust, metal-catalyzed cross-coupling at the C5-Br position. This orthogonal reactivity is a powerful tool for building molecular complexity.
-
Synthetic Application: A Suzuki coupling reaction, for example, could introduce a new aryl or heteroaryl group at the C5 position, allowing for the exploration of structure-activity relationships (SAR) in that region of the molecule.
C. Reactivity of the C2-Methyl Group
While less reactive than the C4 and C5 positions, the C2-methyl group is not merely a spectator. Its protons are slightly acidic and can be deprotonated with a strong base, allowing for subsequent condensation reactions with aldehydes or other electrophiles to further elaborate the structure.
Applications in Drug Discovery: Building the Next Generation of Inhibitors
The quinazoline scaffold is central to numerous FDA-approved drugs, particularly tyrosine kinase inhibitors (TKIs) like Gefitinib, Erlotinib, and Lapatinib, which have revolutionized the treatment of certain cancers.[5] 5-Bromo-4-chloro-2-methylquinazoline is an ideal starting material for creating analogs of these successful drugs.
Caption: Logical workflow from the starting material to a potential kinase inhibitor.
The typical drug design strategy involves:
-
Hinge Binding: Utilizing the C4 position to introduce an aniline or similar group. The N1 atom of the quinazoline ring acts as a hydrogen bond acceptor, anchoring the inhibitor to the "hinge region" of the kinase ATP-binding pocket.
-
SAR Exploration: Modifying the aniline substituent to optimize potency and selectivity.
-
Solubility and Specificity: Using the C5 position (via the bromo-handle) to introduce groups that can interact with other regions of the ATP pocket or improve the molecule's pharmacokinetic properties.
Safety, Handling, and Disposal
As a halogenated, heterocyclic compound, 5-Bromo-4-chloro-2-methylquinazoline requires careful handling.
-
Hazard Profile: While specific data for this molecule is limited, related compounds like 5-bromo-4-chloroquinazoline are classified as harmful if swallowed and cause skin and eye irritation. It is prudent to assume a similar hazard profile.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[8]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[9] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a dry and well-ventilated place.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
5-Bromo-4-chloro-2-methylquinazoline is far more than a simple chemical intermediate; it is a strategically designed platform for innovation in medicinal chemistry. Its differential reactivity at the C4 and C5 positions provides a clear and logical pathway for the systematic construction of complex molecular architectures. By understanding and leveraging the distinct chemical properties outlined in this guide, researchers can significantly accelerate their discovery programs, particularly in the highly competitive and impactful field of kinase inhibitor development.
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